N-(4-(2-((3-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The furan ring can be introduced via a palladium-catalyzed coupling reaction. The methoxyphenyl group is often incorporated through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. Scale-up processes are designed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, amines, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical agent or a drug precursor.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE: can be compared with other thiazole and furan derivatives, such as:
Uniqueness
The uniqueness of N-[4-({[2-(3-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]FURAN-2-CARBOXAMIDE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-[2-[2-(3-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O4S/c1-25-15-5-2-4-13(10-15)7-8-20-17(23)11-14-12-27-19(21-14)22-18(24)16-6-3-9-26-16/h2-6,9-10,12H,7-8,11H2,1H3,(H,20,23)(H,21,22,24) |
InChI Key |
RGOAKALIPMFPGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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